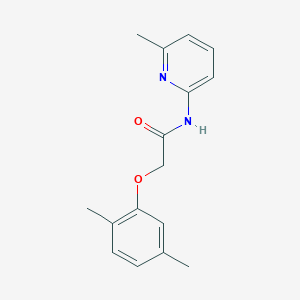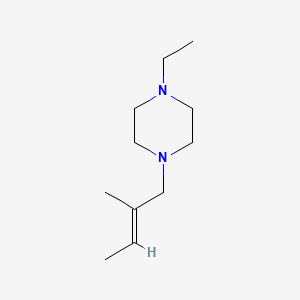
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to work through the activation of the innate immune system. This compound has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which can lead to the destruction of cancer cells. This compound may also work by disrupting the blood supply to tumors, which can inhibit their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to activate the production of cytokines, such as TNF-alpha and IFN-alpha, which can lead to the destruction of cancer cells. This compound may also work by disrupting the blood supply to tumors, which can inhibit their growth and spread. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.
実験室実験の利点と制限
One advantage of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is that it has been extensively studied for its anti-cancer properties, and its mechanism of action is relatively well understood. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of this compound is that it can be toxic at high doses, which can limit its use in some experiments.
将来の方向性
There are a number of future directions for 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide research. One area of interest is the development of new cancer treatments based on the anti-cancer properties of this compound. Another area of interest is the use of this compound as a tool for studying cancer biology and developing new cancer treatments. In addition, there is interest in exploring the anti-inflammatory and anti-angiogenic effects of this compound, which could have potential applications in the treatment of other diseases.
合成法
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 6-methyl-2-pyridinylamine to form this compound. The synthesis of this compound is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor regression in a variety of cancer models, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-12(2)14(9-11)20-10-16(19)18-15-6-4-5-13(3)17-15/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUNSEDXUCPNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)

![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)


![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)

![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)

![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)

